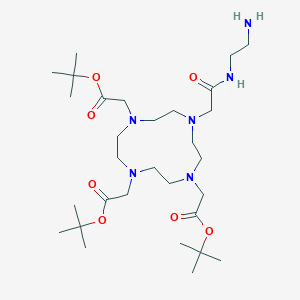
(+)-Strigolactone GR24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(+)-Strigolactone GR24” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It’s a synthetic strigolactone and plant growth regulator .
Synthesis Analysis
The synthesis of “(+)-Strigolactone GR24” involves a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .Molecular Structure Analysis
The molecular structure of “(+)-Strigolactone GR24” is crucial for its function. The hydrolysis of “(+)-Strigolactone GR24” involves a nucleophilic attack by S95 which produces ABC-OH (2) and compound 3, and the generation of D-OH (6) .Chemical Reactions Analysis
“(+)-Strigolactone GR24” has been found to have significant effects on plant growth and development. For example, it has been shown to stimulate the germination of Striga and Orobanche parasitic weed seeds . It also increases root-hair length and decreases the number of lateral roots in Arabidopsis .Wissenschaftliche Forschungsanwendungen
Plant Development and Response to Abiotic Stresses
Summary of the Application
Strigolactones (SL), including GR24, are plant hormones that play a crucial role in shaping plant architecture, especially the branching of shoots . Recent studies have confirmed their participation in regulating the plant response to various types of abiotic stresses, including water deficit, soil salinity, and osmotic stress .
Methods of Application or Experimental Procedures
The most commonly used synthetic analogue of SL in research is rac-GR24 . This compound is an equimolar mixture of two enantiomers: GR245DS, which mimics the configuration and activity of the natural 5-deoxystrigol (5DS), and GR24ent − 5DS .
Results or Outcomes
The balance between abscisic acid (ABA) and SL content is maintained under optimal growth conditions to ensure proper plant development . Water deficit tends to inhibit SL accumulation in the roots, which serves as a sensing mechanism for drought, and empowers the ABA production, necessary for plant defense responses .
Inhibition of Strawberry Tillering
Summary of the Application
Exogenous GR24 has been found to inhibit strawberry tillering by affecting the phytohormone signaling and sugar metabolism pathways .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the search results.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the search results.
Synthesis of Benzene-Modified 2nd Generation Strigolactams
Summary of the Application
An efficient and general synthetic route to assemble benzene-modified 2nd generation strigolactams and GR24 has been reported . This synthesis is key in the study of the bioactivities of these compounds to stimulate the seed germination of Orobanche aegyptiaca parasitic weed .
Methods of Application or Experimental Procedures
The key features of this synthesis include a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .
Results or Outcomes
The 2nd generation strigolactam 15f derived from para-OMe phenylalanine showed superior bioactivity to the original unsubstituted 15b .
Biomass and Astaxanthin Accumulation in Haematococcus Pluvialis Cultivation
Summary of the Application
Treatment of H. pluvialis cultures with 1 μM rac-GR24, a synthetic analogue of strigolactones, led to significant increases in biomass and astaxanthin during the macrozooid stage and hematocyst stage respectively . This is crucial as astaxanthin, a blood-red ketocarotenoid, is used in cosmetics, nutraceuticals, and pharmaceuticals .
Methods of Application or Experimental Procedures
The treatment of H. pluvialis cultures at the beginning of the macrozooid stage (day 0) with 1 μM rac-GR24 .
Results or Outcomes
The treatment led to significant increases in biomass [up to a maximum dry cell weight (DCW) of 0.53 g/L] during the macrozooid stage and astaxanthin (from 0.63 to 5.32% of DCW) during the hematocyst stage .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
151716-22-2 |
|---|---|
Produktname |
(+)-Strigolactone GR24 |
Molekularformel |
C₁₇H₁₄O₅ |
Molekulargewicht |
298.29 |
Synonyme |
3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)
![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)